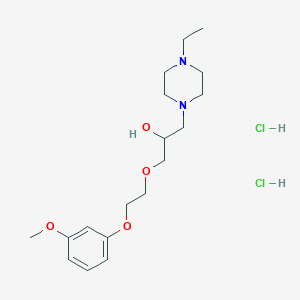![molecular formula C13H9BrFNO B2665488 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 1351481-69-0](/img/structure/B2665488.png)
4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound. It is a colorless solid and has a molecular weight of 294.12 .
Synthesis Analysis
The synthesis of this compound involves quantum mechanical calculations . The yield of the synthesis process is 73.91%, producing 0.0442g of the compound .Molecular Structure Analysis
The molecular formula of the compound is C13H9BrFNO . The structure of the compound has been confirmed by IR and H-NMR spectral characterization .Chemical Reactions Analysis
The mechanism of excitation and emission of the compound is well understood with the help of quantum mechanical calculations . The compound has been synthesized as a zinc complex .Physical and Chemical Properties Analysis
The compound is a colorless solid with a molecular weight of 294.12 . It has a melting point of over 350°C .Wissenschaftliche Forschungsanwendungen
Metal Ion Detection and Sensing Applications
The compound has been utilized in the design of fluorescence active bromoaniline-based Schiff base chemosensors, specifically for the selective and notable detection of Cu2+ and Zn2+ ions. These chemosensors exhibit notable sensing phenomena, optimized by UV–vis spectral analyses and theoretical calculations, highlighting their potential in constructing molecular memory devices due to their multisensoric properties. Additionally, their DNA- and human serum albumin (HSA)-binding efficacies have been examined, showing significant potential for biological sensing applications (Das et al., 2021).
Structural and Thermal Analyses of Metal Complexes
The synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of the compound have provided insights into their distorted square pyramidal and octahedral geometries. These studies contribute to the understanding of the thermal stability and decomposition processes of such complexes, which are crucial for their application in various fields including catalysis and material science (Takjoo et al., 2013).
Synthesis and Characterization of Schiff Bases
Research on the synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde and amines has provided valuable data on their crystalline structure, hydrogen bonding, and intramolecular interactions. Such studies are foundational for developing advanced materials with potential applications in molecular recognition, sensing, and catalysis (Grivani et al., 2013).
Computational Studies for Molecular Design
DFT computational studies have been employed to investigate the molecular structure, electrostatic potential, and orbital energies of bromo-fluoro Schiff base compounds. These studies are instrumental in predicting the compound's reactivity, stability, and potential as multidentate ligands for the formation of metal complexes with diverse coordination geometries. This research aids in the design of new materials with desired electronic and optical properties (Tanak, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARSEXTBJQNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)



![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)


![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)



